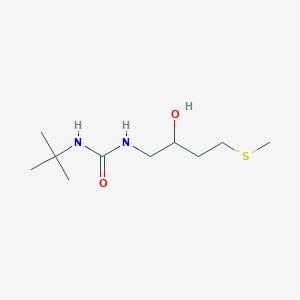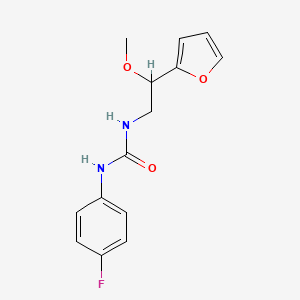
1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea” is a urea derivative that contains a fluorophenyl group, a furanyl group, and a methoxyethyl group. Urea derivatives are known for their wide range of biological activities and are used in the development of various drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an amine derived from 4-fluorophenyl with a carbonyl compound derived from 2-(furan-2-yl)-2-methoxyethyl. The exact synthesis route would depend on the available starting materials and the desired yield and purity .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a urea functional group, a fluorophenyl group, a furanyl group, and a methoxyethyl group. The presence of these groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The urea group might undergo hydrolysis under certain conditions . The fluorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique
Antimicrobial Activity
- Synthesis and Antimicrobial Activity : Compounds synthesized from 2-(4-fluoro-phenylamino)-methylphenol, closely related to 1-(4-Fluorophenyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea, have shown significant antimicrobial properties (Haranath et al., 2007).
- Chemical Synthesis for Biological Evaluation : Novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents, including this compound, have been synthesized and evaluated for biological activity, showing potential in antiproliferative screening against cancer cell lines (Perković et al., 2016).
Pharmacological Potentials
- Role in Inhibition of Soluble Epoxide Hydrolase : Research indicates that fluoroaromatic fragments on 1,3-disubstituted ureas enhance soluble epoxide hydrolase inhibition, suggesting a potential pharmacological application for this compound in this regard (Burmistrov et al., 2019).
Crystal Structure and Synthesis
- Crystal Structure Analysis : The analysis of crystal structures of related fluoroaromatic ureas provides insights into their molecular configurations, potentially informing the research and development of drugs and other chemicals (Jeon et al., 2014).
Novel Synthesis Methods
- Novel Synthesis Approaches : Studies have explored new methods for synthesizing compounds structurally similar to this compound, contributing to the development of more efficient and versatile synthetic pathways (Sarantou & Varvounis, 2022).
Molecular Imaging and Drug Design
- Application in Molecular Imaging : The structure of compounds like this compound has been used in the design and development of PET biomarkers for molecular imaging, particularly in the context of angiogenic processes (Ilovich et al., 2008).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O3/c1-19-13(12-3-2-8-20-12)9-16-14(18)17-11-6-4-10(15)5-7-11/h2-8,13H,9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJNFOFQWLRDIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1=CC=C(C=C1)F)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(2-chlorophenyl)-2-methoxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2424804.png)
![N-[2-methyl-1-(4-methylphenyl)propan-2-yl]formamide](/img/structure/B2424805.png)
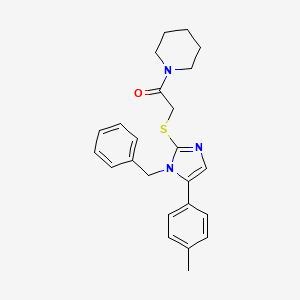
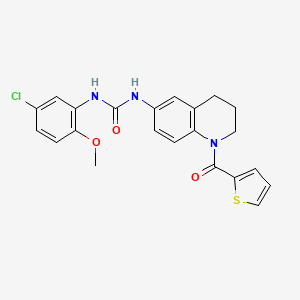
![3-[2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(4-ethylbenzyl)propanamide](/img/structure/B2424810.png)
![9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B2424811.png)

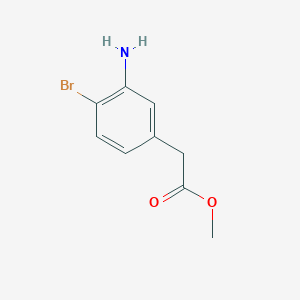
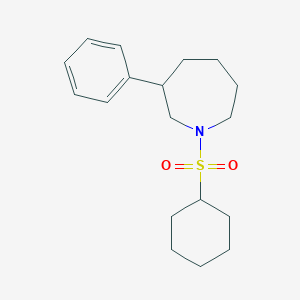
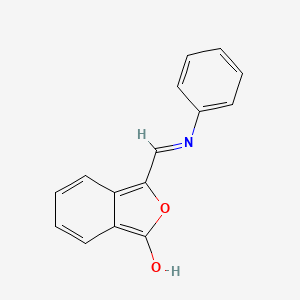

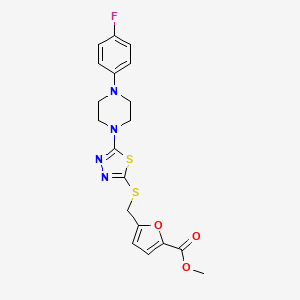
![N-(5-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2424824.png)
